molecular formula C13H8O7 B15163223 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- CAS No. 191806-35-6

9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-

Cat. No.: B15163223
CAS No.: 191806-35-6
M. Wt: 276.20 g/mol
InChI Key: JYDMCHSMXHJHEH-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, and lichens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- typically involves the oxidative coupling of polyphenolic precursors. One common method is the Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts to produce xanthones from polyphenols and salicylic acids . Another approach involves the use of microwave heating to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-, often employs large-scale oxidative coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Chemistry: In chemistry, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate for various organic reactions .

Biology: The compound exhibits significant biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating various diseases .

Medicine: In medicine, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is investigated for its potential use in drug development. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for new pharmaceuticals .

Industry: The compound is also used in the industrial sector, particularly in the development of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in materials science .

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl groups enable it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. This interaction can lead to the inhibition of enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 1,3,5-Trihydroxyxanthone
  • 1,3,7-Trihydroxyxanthone
  • 2,3,4,6-Tetrahydroxybenzophenone

Comparison: Compared to these similar compounds, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is unique due to its five hydroxyl groups, which enhance its reactivity and potential biological activity. The additional hydroxyl groups provide more sites for chemical modification, making it a more versatile compound for various applications .

Properties

CAS No.

191806-35-6

Molecular Formula

C13H8O7

Molecular Weight

276.20 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxyxanthen-9-one

InChI

InChI=1S/C13H8O7/c14-6-2-1-4-8(16)5-3-7(15)9(17)11(19)13(5)20-12(4)10(6)18/h1-3,14-15,17-19H

InChI Key

JYDMCHSMXHJHEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=CC(=C(C(=C3O2)O)O)O)O)O

Origin of Product

United States

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